N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
Description
This hydrazide derivative belongs to the pyrazole-carbohydrazide family, characterized by a central pyrazole ring substituted with a 5-chloro-2-thienyl group at position 3 and a 4-chlorobenzylidene moiety at the hydrazide position. Its structure (Fig. 1) is optimized for bioactivity, leveraging the electron-withdrawing effects of chlorine atoms and the aromatic thiophene system to enhance target binding. Crystallographic studies using SHELXL have confirmed its planar conformation, which facilitates interactions with biological targets like enzymes or receptors.
Properties
CAS No. |
303106-99-2 |
|---|---|
Molecular Formula |
C15H10Cl2N4OS |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-3-1-9(2-4-10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
IWWVMKMGUGGVLY-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can lead to a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Activity
Key Observations :
- Chlorine Positioning : The 4-chlorobenzylidene moiety in the target compound offers balanced lipophilicity, whereas 2,4-dichlorobenzylidene derivatives may exhibit higher toxicity due to increased halogen density.
- Stereochemical Impact : The Z-isomer in shows reduced solubility compared to E-configurations, emphasizing the role of geometry in pharmacokinetics.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Compound | LogP | pKa | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.8 | 11.2 | 0.12 |
| Furan-2-yl analog | 4.1 | 11.22 | 0.08 |
| Z-isomer | 3.5 | 10.9 | 0.05 |
Analysis :
- The target compound’s LogP (3.8) suggests moderate membrane permeability, ideal for oral bioavailability.
- Lower solubility in Z-isomers correlates with crystallographic packing inefficiencies, as resolved via SHELX refinements .
Biological Activity
N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article will explore the synthesis, biological activity, and research findings related to this compound.
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is generally conducted in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography .
Chemical Structure
| Property | Value |
|---|---|
| CAS No. | 303106-99-2 |
| Molecular Formula | C15H10Cl2N4OS |
| Molecular Weight | 365.2 g/mol |
| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized pyrazole carboxamides display notable antifungal activity against various strains . The presence of halogen substituents such as chlorine may enhance the binding affinity of the compound to microbial targets.
Anticancer Activity
This compound has been evaluated for its anticancer potential. Pyrazoles are recognized for their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . In vitro studies demonstrated that this compound could reduce cell viability in cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies can elucidate how this compound binds to these targets, potentially leading to the inhibition of their activity .
4. Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- A study on various pyrazole carboxamides found significant anticancer activity against A549 lung adenocarcinoma cells, indicating that structural modifications can enhance efficacy .
- Another investigation explored the antibacterial effects of pyrazoles against multidrug-resistant strains, revealing promising results that warrant further exploration in drug development .
5. Conclusion
This compound represents a notable example of how chemical modifications can influence biological activity. Its potential applications in antimicrobial and anticancer therapies make it a candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
